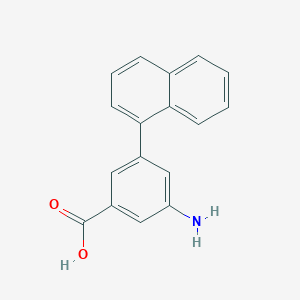

3-Amino-5-(naphthalen-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSDUQDGAIZMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Amino 5 Naphthalen 1 Yl Benzoic Acid and Its Analogs

Established Synthetic Pathways to Aryl-Substituted Benzoic Acids

The construction of the core structure of 3-Amino-5-(naphthalen-1-yl)benzoic acid relies on fundamental organic reactions. These established pathways often involve the sequential introduction of the required functional groups onto a benzene (B151609) ring.

Cross-Coupling Reactions for Naphthalene (B1677914) Moiety Introduction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The introduction of the naphthalene ring onto the benzoic acid framework is a prime application for these powerful methods.

Several well-known cross-coupling reactions can be envisaged for this purpose, including the Suzuki, Stille, and Negishi reactions. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium or nickel catalyst. youtube.com

A plausible and widely employed strategy is the Suzuki-Miyaura coupling , which utilizes a boronic acid or ester as the organometallic partner. youtube.com The general scheme for the synthesis of an aryl-substituted benzoic acid via Suzuki coupling is depicted below:

Conceptual Suzuki coupling scheme for the synthesis of an aryl-substituted benzoic acid.

Conceptual Suzuki coupling scheme for the synthesis of an aryl-substituted benzoic acid.Key Components and Considerations for Suzuki Coupling:

| Component | Role | Examples |

| Aryl Halide/Triflate | Electrophilic partner | 3-Bromo-5-nitrobenzoic acid, Methyl 3-bromo-5-nitrobenzoate |

| Naphthaleneboronic Acid | Nucleophilic partner | Naphthalene-1-boronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the boronic acid and neutralizes byproducts | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, DMF, Water |

The choice of starting materials is critical. For instance, one could start with a 3-halo-5-nitrobenzoic acid derivative and couple it with naphthalene-1-boronic acid. The nitro group serves as a precursor to the amino group and can be reduced in a subsequent step. The carboxyl group may require protection (e.g., as an ester) to prevent side reactions during the coupling process.

Classical Functional Group Transformations

Following the introduction of the naphthalene moiety, classical functional group transformations are employed to install the amino group and deprotect the carboxylic acid, if necessary.

Reduction of a Nitro Group: The most common precursor to an aromatic amine is the corresponding nitro compound. The reduction of a nitro group to an amine can be achieved using a variety of reagents and conditions.

| Reagent/Method | Conditions | Advantages |

| H₂, Pd/C | Hydrogen gas, Palladium on carbon catalyst | Clean reaction, high yield |

| SnCl₂, HCl | Tin(II) chloride in hydrochloric acid | Effective for aromatic nitro compounds |

| Fe, HCl/NH₄Cl | Iron powder in acidic or neutral medium | Inexpensive, widely used |

Hydrolysis of an Ester: If the carboxylic acid was protected as an ester, it must be deprotected to yield the final product. This is typically achieved through hydrolysis.

| Condition | Reagents |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) |

| Basic Hydrolysis (Saponification) | NaOH or KOH in H₂O/alcohol, followed by acidification |

A potential synthetic sequence starting from 3-bromobenzoic acid is outlined below:

Nitration: Introduction of a nitro group at the 5-position of 3-bromobenzoic acid.

Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.

Suzuki Coupling: Reaction of the resulting 3-bromo-5-nitrobenzoate with naphthalene-1-boronic acid.

Reduction: Conversion of the nitro group to an amino group.

Hydrolysis: Deprotection of the ester to yield 3-Amino-5-(naphthalen-1-yl)benzoic acid.

Advanced Synthetic Approaches to 3-Amino-5-(naphthalen-1-yl)benzoic acid Derivatives

Beyond the classical approaches, modern synthetic chemistry offers more sophisticated and efficient strategies for constructing complex molecules like 3-Amino-5-(naphthalen-1-yl)benzoic acid and its derivatives.

Catalytic Oxidative Coupling Strategies

Catalytic oxidative coupling reactions have emerged as a powerful tool for the formation of C-C and C-N bonds directly from C-H bonds, offering a more atom-economical alternative to traditional cross-coupling methods.

While a direct oxidative coupling between a benzoic acid derivative and naphthalene might be challenging, related strategies can be envisioned. For example, oxidative C-H/N-H coupling could be employed to form derivatives. The photocatalytic oxidative coupling of arylamines has been shown to produce azoaromatics, indicating the feasibility of forming new bonds involving amino groups under oxidative conditions. nih.gov Similarly, transition-metal-free amination of 1,4-naphthoquinone (B94277) with various amines has been achieved through t-BuOK-mediated oxidative coupling. nih.govrsc.org These methods highlight the potential for developing novel oxidative pathways to derivatives of the target molecule.

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. researchgate.netsemanticscholar.org Designing an MCR for a complex target like 3-Amino-5-(naphthalen-1-yl)benzoic acid is a challenging but attractive goal.

While a specific MCR for this target is not reported, the principles of MCR design can be applied. For instance, a reaction could be designed that brings together a benzoic acid precursor, a naphthalene-containing component, and an amine source in a single step. The development of novel MCRs often relies on the discovery of new reaction pathways and the clever use of catalysts to orchestrate the assembly of the final product. nih.gov The synthesis of amino-3,5-dicyanopyridine derivatives through a multicomponent condensation demonstrates the power of this approach in creating highly functionalized molecules. nih.gov

Green Chemistry Principles in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgnih.govwjpmr.com

In the context of synthesizing 3-Amino-5-(naphthalen-1-yl)benzoic acid, several green chemistry considerations can be applied:

Catalysis: The use of catalytic amounts of reagents, such as in cross-coupling reactions, is inherently greener than stoichiometric methods. tandfonline.com

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. MCRs are a prime example of high atom economy.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures or the use of microwave or solar energy, can significantly reduce energy consumption. nih.gov

Renewable Feedstocks: While not directly applicable to this specific target, the broader goal is to use starting materials derived from renewable sources.

Derivatization Strategies for Specific Research Applications

The functional versatility of 3-amino-5-(naphthalen-1-yl)benzoic acid stems from its two reactive sites: the aromatic amine (-NH₂) and the carboxylic acid (-COOH). These groups allow for a wide range of chemical modifications, enabling the synthesis of diverse analogs for specific research applications. The strategic derivatization of this core structure is a key area of investigation for tuning its chemical, physical, and electronic properties.

Amidation and Esterification Studies

The presence of both an amino group and a carboxylic acid group on the 3-amino-5-(naphthalen-1-yl)benzoic acid scaffold allows for straightforward amidation and esterification reactions, respectively. These derivatizations are fundamental in medicinal chemistry and materials science for modifying properties such as solubility, biocompatibility, and binding affinity to biological targets.

Amidation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. drugbank.com This transformation is often employed to introduce new functional groups or to build larger molecular architectures. For instance, reaction with acetyl chloride would yield N-acetyl-3-amino-5-(naphthalen-1-yl)benzoic acid, while reaction with another benzoic acid derivative could create polyamide-like structures. Research into N-benzoyl amino acids demonstrates that such modifications can be achieved through coupling reactions, often used to explore structure-activity relationships. scielo.org.mx

Esterification: The carboxylic acid moiety is readily converted into an ester. Standard esterification methods, such as Fischer-Speier esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or reaction with alkyl halides in the presence of a base, are applicable. google.comgoogle.com Esterification is a common strategy to enhance the lipophilicity of a molecule or to protect the carboxylic acid group during subsequent synthetic steps. For example, reacting 3-amino-5-(naphthalen-1-yl)benzoic acid with methanol (B129727) would produce methyl 3-amino-5-(naphthalen-1-yl)benzoate. These reactions are foundational in the synthesis of N-benzoyl amino esters from amino acid precursors. scielo.org.mx

| Derivative Type | Reactant | Resulting Derivative Name | Potential Research Application |

|---|---|---|---|

| Amide | Acetyl Chloride | N-(3-carboxy-5-(naphthalen-1-yl)phenyl)acetamide | Modulating solubility and hydrogen bonding capabilities. |

| Amide | Benzoyl Chloride | 3-benzamido-5-(naphthalen-1-yl)benzoic acid | Introducing additional aromatic systems for π-stacking interactions. |

| Ester | Methanol | Methyl 3-amino-5-(naphthalen-1-yl)benzoate | Increasing lipophilicity; precursor for further synthesis. |

| Ester | Ethanol | Ethyl 3-amino-5-(naphthalen-1-yl)benzoate | Pro-drug design and pharmacokinetic studies. |

Azo Coupling Reactions for Functional Dye Research

Aromatic primary amines are valuable precursors for the synthesis of azo compounds, which are known for their vibrant colors and are extensively used as dyes. nih.govcuhk.edu.hk The amino group of 3-amino-5-(naphthalen-1-yl)benzoic acid can be converted into a diazonium salt through a process called diazotization. nih.gov This typically involves reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). cuhk.edu.hk

The resulting diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction called azo coupling. wikipedia.org Common coupling components include phenols, naphthols, and anilines. wikipedia.orgresearchgate.net For example, coupling the diazonium salt of 3-amino-5-(naphthalen-1-yl)benzoic acid with naphthalen-2-ol would produce a highly conjugated azo dye. cuhk.edu.hk The extended π-system, spanning from the benzoic acid ring across the azo bridge (-N=N-) to the naphthalene moieties, is expected to absorb light in the visible spectrum, resulting in a colored compound. The specific color and properties of the dye can be fine-tuned by changing the coupling component. cuhk.edu.hk

| Coupling Component | Resulting Azo Dye Name | Anticipated Property |

|---|---|---|

| Phenol | 3-((4-hydroxyphenyl)diazenyl)-5-(naphthalen-1-yl)benzoic acid | Yellow-orange dye, pH-sensitive due to phenolic -OH. |

| Naphthalen-2-ol | 3-((2-hydroxynaphthalen-1-yl)diazenyl)-5-(naphthalen-1-yl)benzoic acid | Red-orange dye with extended conjugation. cuhk.edu.hk |

| Aniline (B41778) | 3-((4-aminophenyl)diazenyl)-5-(naphthalen-1-yl)benzoic acid | Yellow dye, potential for further derivatization at the new amino group. |

| N,N-Dimethylaniline | 3-((4-(dimethylamino)phenyl)diazenyl)-5-(naphthalen-1-yl)benzoic acid | Deeply colored dye due to strong electron-donating group. |

Formation of Schiff Bases and Macrocyclic Ligands in Research

The amino group of 3-amino-5-(naphthalen-1-yl)benzoic acid can undergo condensation with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). semanticscholar.orgchemrevlett.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in an appropriate solvent, sometimes with acid or base catalysis. rroij.com The formation of the azomethine proton signal in ¹H NMR spectroscopy confirms the successful condensation. semanticscholar.org

Schiff bases are highly versatile ligands in coordination chemistry. semanticscholar.org When the aldehyde or ketone reactant contains additional donor atoms (e.g., -OH, -SH, -NH₂), the resulting Schiff base can act as a chelating ligand, binding to metal ions to form stable complexes. chemrevlett.com For instance, condensation with salicylaldehyde (B1680747) would produce a ligand capable of coordinating to a metal center through both the imine nitrogen and the phenolic oxygen. By using dialdehydes or diketones, it is possible to synthesize larger, more complex structures, including macrocyclic ligands that can encapsulate metal ions, a field of significant research interest for catalysis and biomimetic studies. semanticscholar.org

| Carbonyl Reactant | Resulting Schiff Base Name | Potential Application in Research |

|---|---|---|

| Salicylaldehyde | 3-((E)-(2-hydroxybenzylidene)amino)-5-(naphthalen-1-yl)benzoic acid | Bidentate ligand for forming metal complexes. rroij.com |

| Pyridine-2-carbaldehyde | 3-((E)-(pyridin-2-ylmethylene)amino)-5-(naphthalen-1-yl)benzoic acid | N,N-bidentate ligand for coordination chemistry. |

| 3-Formylacetylacetone | 3-((E)-((3-carboxy-5-(naphthalen-1-yl)phenyl)amino)methylene)pentane-2,4-dione | Planar ligand with strong intramolecular hydrogen bonding. nih.gov |

| Terephthalaldehyde (2:1 stoichiometry) | 3,3'-(1,4-phenylenebis(methanylylidene))bis(azaneylylidene)bis(5-(naphthalen-1-yl)benzoic acid) | Bridging ligand for creating polynuclear metal complexes or polymers. |

Introduction of Electron-Withdrawing/Donating Groups for Electronic Modulation Research

The electronic properties of the 3-amino-5-(naphthalen-1-yl)benzoic acid framework can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto its aromatic rings. This strategy is crucial in materials science for tuning the optical and electronic characteristics of organic semiconductors, dyes, and sensors.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) can be introduced to lower the energy levels of the molecular orbitals (HOMO and LUMO). The introduction of a -CF₃ group, for example, has been studied in other aminobenzoic acid systems. sigmaaldrich.com For the target molecule, electrophilic nitration would likely direct the nitro group to positions ortho or para to the amino group on the benzoic acid ring, or at various positions on the naphthalene ring, guided by the existing substituents.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkylamino (-NR₂) raise the HOMO and LUMO energy levels. For example, the synthesis of pyrazole (B372694) derivatives with various substituted anilines, including those with chloro (EWG) and methoxy (EDG) groups, has been explored to modulate antibacterial activity, demonstrating the impact of electronic effects. nih.gov Introducing such groups onto the 3-amino-5-(naphthalen-1-yl)benzoic acid scaffold would allow for fine-tuning of its electron density and reactivity.

These modifications are essential for research in areas like organic light-emitting diodes (OLEDs) and photovoltaics, where precise control over the electronic band gap is required.

| Modification Type | Example Group | Potential Derivative Name | Effect on Electronic Properties |

|---|---|---|---|

| EWG Addition | -NO₂ (Nitro) | 3-amino-4-nitro-5-(naphthalen-1-yl)benzoic acid | Lowers HOMO/LUMO levels, increases electron affinity. |

| EWG Addition | -CF₃ (Trifluoromethyl) | 3-amino-5-(naphthalen-1-yl)-x-(trifluoromethyl)benzoic acid | Enhances oxidative stability and electron-accepting character. sigmaaldrich.com |

| EDG Addition | -OCH₃ (Methoxy) | 3-amino-4-methoxy-5-(naphthalen-1-yl)benzoic acid | Raises HOMO/LUMO levels, increases electron-donating character. nih.gov |

| EDG Addition | -N(CH₃)₂ (Dimethylamino) | 3-amino-5-(4-(dimethylamino)naphthalen-1-yl)benzoic acid | Strongly raises HOMO level, potential for charge-transfer applications. |

Structural Characterization and Elucidation in Academic Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of organic compounds. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can reveal information about the connectivity of atoms, the types of functional groups present, and the electronic nature of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be assembled.

For 3-Amino-5-(naphthalen-1-yl)benzoic acid, ¹H NMR would provide information on the number of chemically distinct protons, their neighboring environments (through spin-spin splitting), and their relative numbers (through integration). The spectrum would be characterized by distinct regions: the downfield aromatic region showing signals for the protons on both the naphthalene (B1677914) and benzene (B151609) rings, and a characteristic signal for the carboxylic acid proton, which is often broad and can appear over a wide chemical shift range. The amino (-NH₂) protons would also present as a broad singlet.

¹³C NMR spectroscopy complements the proton data by revealing the number of unique carbon environments. The spectrum would show distinct signals for the carboxyl carbon, the carbons of the two aromatic rings (naphthalene and benzene), and the carbons directly bonded to the amino group and the naphthalene substituent.

Table 1: Expected ¹H NMR Data for 3-Amino-5-(naphthalen-1-yl)benzoic acid (Note: Data is hypothetical and based on typical chemical shifts for analogous structures.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |

| ~12.0 - 13.0 | Broad s | 1H | Carboxylic acid (-COOH) |

| ~7.2 - 8.2 | m | 10H | Aromatic protons (Naphthyl & Phenyl) |

| ~5.0 - 6.0 | Broad s | 2H | Amino protons (-NH₂) |

Table 2: Expected ¹³C NMR Data for 3-Amino-5-(naphthalen-1-yl)benzoic acid (Note: Data is hypothetical and based on typical chemical shifts for analogous structures.)

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~168 | Carboxylic acid carbon (C=O) |

| ~148 | Phenyl carbon attached to -NH₂ |

| ~115 - 140 | Aromatic carbons (Naphthyl & Phenyl) |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the IR spectrum of 3-Amino-5-(naphthalen-1-yl)benzoic acid, several key absorption bands would confirm its structure. The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The amino group (-NH₂) would be identified by a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. Finally, C-H stretching vibrations from the aromatic rings would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the rings would give rise to several peaks in the 1450-1600 cm⁻¹ region. Analysis of the O-H and N-H stretching regions can also provide insights into intermolecular and intramolecular hydrogen bonding patterns.

Table 3: Characteristic IR Absorption Bands for 3-Amino-5-(naphthalen-1-yl)benzoic acid

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium | N-H Stretch | Amino (-NH₂) |

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Rings |

| 1680 - 1720 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1550 - 1600 | Medium | N-H Bend | Amino (-NH₂) |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing conjugated π-systems, such as the aromatic rings in 3-Amino-5-(naphthalen-1-yl)benzoic acid. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by strong π → π* transitions associated with the naphthalene and substituted benzene rings. The naphthalene chromophore itself typically shows characteristic absorption bands. The presence of the amino and carboxyl groups on the benzene ring will modulate these transitions, often causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The extensive conjugation between the two aromatic systems would likely result in complex absorption patterns. Emission (fluorescence) spectroscopy could also be employed to study the properties of the molecule's excited state, providing data on its potential applications in materials science or as a fluorescent probe.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of 3-Amino-5-(naphthalen-1-yl)benzoic acid (C₁₇H₁₃NO₂) with high accuracy, confirming its molecular formula. In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the carboxyl group (as COOH or CO₂) and cleavages related to the amino group, providing further corroboration of the proposed structure.

Table 4: Expected Mass Spectrometry Data for 3-Amino-5-(naphthalen-1-yl)benzoic acid

| m/z Value | Interpretation |

| ~263.09 | Molecular Ion [M]⁺ |

| ~246.10 | [M - NH₃]⁺ |

| ~218.08 | [M - COOH]⁺ |

| ~127.05 | Naphthyl fragment [C₁₀H₇]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a definitive portrait of the molecular conformation.

For 3-Amino-5-(naphthalen-1-yl)benzoic acid, an X-ray crystal structure would reveal the relative orientation of the naphthalene and benzene rings. A key parameter would be the dihedral angle between the two aromatic systems, which would indicate the degree of steric hindrance and conformational flexibility. Furthermore, crystallography would elucidate the supramolecular assembly in the crystal lattice, detailing the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amino groups, and π-π stacking interactions between the aromatic rings. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, a feature that would be clearly identified.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. For 3-Amino-5-(naphthalen-1-yl)benzoic acid, several techniques would be relevant.

Thin-layer chromatography (TLC) would be used for rapid monitoring of reaction progress and for determining appropriate solvent systems for larger-scale purification. Column chromatography is the standard method for purifying the crude product on a preparative scale, separating the desired compound from starting materials, by-products, and other impurities.

High-performance liquid chromatography (HPLC) is the premier technique for assessing the final purity of the compound with high accuracy. Using a suitable column (e.g., reverse-phase C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time under specific conditions serves as a characteristic identifier for the compound.

Computational and Theoretical Investigations of 3 Amino 5 Naphthalen 1 Yl Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid, DFT calculations are instrumental in understanding their fundamental chemical properties.

Detailed DFT studies on related azo dyes have been used to analyze their structural and electronic characteristics. For instance, in the study of 4-(2-hydroxyphenyl azo)-1-naphthol, DFT was employed to optimize the structures of the ligand and its metal complexes. acs.org Such calculations help in determining the distribution of electron density and identifying the most reactive sites within a molecule. The infrared (IR) spectra of these complexes indicated that the azo-nitrogen and the oxygen from the hydroxyl group are key coordination sites. acs.org The calculated quantum chemical parameters from DFT can provide a deeper understanding of the stability and reactivity of these compounds.

In a study on certain disperse azo dyes, a combination of experimental and Time-Dependent DFT (TD-DFT) investigations was used to analyze their absorption spectra. dnu.dp.ua This highlights the predictive power of DFT in corroborating and explaining experimental spectroscopic data. For derivatives of the target compound, DFT could similarly be used to predict their UV-vis spectra, providing insights into their color and photophysical properties.

Furthermore, DFT calculations are crucial for understanding reaction mechanisms. For example, the photoinduced surface catalytic coupling reactions of para-substituted nitrobenzene (B124822) and aniline (B41778) on nanostructured silver to form azobenzene (B91143) derivatives have been studied using DFT. dnu.dp.ua This demonstrates the utility of DFT in elucidating complex chemical transformations at a molecular level.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Azo Dye Ligands

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Mulliken Charges | Distribution of atomic charges in a molecule | Helps in identifying electrophilic and nucleophilic sites. |

| Dipole Moment | A measure of the polarity of a molecule | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the dynamic behavior of systems over time, providing valuable information on conformational changes and intermolecular interactions.

In the context of drug discovery, MD simulations are invaluable for understanding how a ligand interacts with its biological target. For instance, MD simulations of aminoglycoside antibiotics bound to ribosomal RNA have revealed the dynamic nature of these interactions, highlighting the role of the neamine (B104775) moiety as the primary anchor and the importance of water molecules in the binding interface. nih.gov Such simulations can reveal conformational changes in both the ligand and the target protein upon binding, which are crucial for understanding the mechanism of action.

MD simulations can also be used to explore the conformational landscape of flexible molecules. For derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid, which possess rotatable bonds, MD simulations could identify the most stable conformations in different environments, such as in solution or when bound to a receptor. This information is critical for designing molecules with specific shapes and functionalities. In a study on protein devices, MD simulations were employed to investigate the structural consequences of attaching molecules to a protein surface, demonstrating the power of this technique in predicting the behavior of modified biological systems. byu.edu

Table 2: Key Information Obtained from Molecular Dynamics Simulations

| Information | Description | Relevance to Compound Analysis |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions within the molecule. |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule. | Provides insights into the overall shape and size changes during the simulation. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds. | Crucial for understanding intermolecular interactions with solvent or a biological target. |

Molecular Docking Studies for Ligand-Target Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid, molecular docking can be a powerful tool to hypothesize their potential biological targets and to understand the structural basis of their activity. In a study on a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, molecular docking was used to screen for their bioactivity. researchgate.net The compound with the best glide and E model scores when docked with HDAC8 also showed the highest cytotoxic activity against a cervical cancer cell line. researchgate.net

Similarly, molecular docking studies have been performed on p-aminobenzoic acid derivatives to explore their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. ufms.brresearchgate.net These studies helped to analyze the interactions at the active site and to understand the binding modes of the inhibitors. ufms.brresearchgate.net

The naphthalene (B1677914) moiety is also a common feature in many bioactive compounds. Molecular docking studies of naphthalene-containing compounds have been conducted to investigate their potential as inhibitors of various enzymes. For example, novel sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated as tubulin polymerization inhibitors, with molecular docking used to elucidate their binding mode at the colchicine (B1669291) binding site of tubulin. nih.gov Another study performed molecular docking of naphthalene-based inhibitors against the papain-like protease of SARS-CoV-2. researchgate.net

Table 3: Representative Molecular Docking Results for Benzoic Acid and Naphthalene Derivatives against Various Targets

| Compound/Derivative Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| p-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | - | Tyr70, Trp84, Phe330, Tyr334 | ufms.brresearchgate.net |

| Sulphonamide with naphthalene moiety | Tubulin (colchicine binding site) | -9.6 | Cys241, Leu248, Ala316, Val318 | nih.gov |

| 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivative | HDAC8 | - | His142, His143, Asp176, His180 | researchgate.net |

| Naphthol-2-ol derivatives | HDAC2 | -10.08 to -9.08 | His145, His183, Tyr308 | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Studies in Compound Design Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

QSAR studies have been successfully applied to various series of aminobenzoic acid derivatives. For instance, a 3D-QSAR study on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors yielded statistically significant models (CoMFA and CoMSIA) that could predict the inhibitory activity. ufms.brresearchgate.net The contour maps generated from these models provided valuable information about the structural features required for enhanced activity, such as the importance of hydrophobic and electrostatic fields. ufms.brresearchgate.net This information was then used to design new inhibitors with potentially improved potency. ufms.br

In another study, QSAR analysis of p-amino benzoic acid derivatives for their antimicrobial activity indicated that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining the activity. chitkara.edu.in This suggests that the electronic properties of these molecules play a crucial role in their biological function.

For 3-Amino-5-(naphthalen-1-yl)benzoic acid and its derivatives, QSAR studies could be employed to develop predictive models for a range of biological activities, from anticancer to antimicrobial effects. By correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with observed activities, QSAR can provide a rational basis for the design of new and more effective compounds.

Table 4: Key Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| r² (Non-cross-validated R²) | The coefficient of determination, indicating how well the model fits the training set data. | > 0.6 |

| r²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set. | > 0.5 |

| F-value | A statistical test to assess the overall significance of the regression model. | High value indicates significance. |

| Standard Deviation of Error of Prediction (SDEP) | A measure of the accuracy of the predictions. | Low value indicates better accuracy. |

Theoretical Analysis of Azo-Hydrazo Tautomerism in Related Systems

Azo-hydrazone tautomerism is a significant phenomenon in azo dyes, where a dynamic equilibrium exists between the azo (-N=N-) and hydrazone (-NH-N=C<) forms. This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. Theoretical methods, particularly DFT, are highly effective in studying this tautomerism.

Theoretical studies on various azo dyes have provided deep insights into the factors governing the tautomeric equilibrium. For example, DFT calculations on food azo dyes like Allura Red and Amaranth showed that the hydrazone form is strongly favored in polar solvents, driven by stabilizing resonance delocalization and favorable electrostatic interactions with the solvent. rsc.org This was in good agreement with experimental NMR data. rsc.org

In the case of azo dyes containing a naphthalene moiety, theoretical investigations have also been conducted. A study on N-tolyl-naphthylamine-based azo dyes used DFT calculations to establish the stability of possible conformers and tautomeric forms based on their Gibbs free energy values. dnu.dp.ua The results confirmed the preferential existence of these compounds in the azo-tautomer form with an intramolecular hydrogen bond. dnu.dp.ua

The presence of an amino group, as in 3-Amino-5-(naphthalen-1-yl)benzoic acid, could potentially lead to the formation of related azo dyes through diazotization and coupling reactions. Theoretical analysis of such hypothetical azo derivatives would be crucial to predict their tautomeric behavior. The interplay between the amino, carboxylic acid, and naphthalene groups would likely have a significant impact on the position of the tautomeric equilibrium, and consequently on the color and properties of the resulting dyes. DFT calculations could predict the relative energies of the azo and hydrazone tautomers, the energy barriers for their interconversion, and how these are affected by the surrounding environment.

Table 5: Factors Influencing Azo-Hydrazo Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Theoretical Approach for Study |

| Solvent Polarity | Polar solvents often stabilize the more polar hydrazone tautomer. | Solvation models (e.g., PCM, SMD) in DFT calculations. |

| Substituent Effects | Electron-withdrawing or -donating groups can shift the equilibrium by altering the acidity/basicity of the involved atoms. | Analysis of electronic parameters (e.g., atomic charges, HOMO/LUMO energies) from DFT. |

| Intramolecular Hydrogen Bonding | Can stabilize one tautomer over the other, often the hydrazone form. | Geometric optimization and analysis of bond lengths and angles in DFT. |

| Temperature | Can shift the equilibrium if there is a significant enthalpy difference between the tautomers. | Calculation of thermodynamic properties (enthalpy, entropy, Gibbs free energy) using DFT. |

| pH | The protonation state of the molecule can dramatically favor one tautomer. | Modeling of protonated/deprotonated species and calculation of their relative energies. |

Research Applications and Functional Studies of 3 Amino 5 Naphthalen 1 Yl Benzoic Acid Derivatives

Design and Application as Fluorescent Probes in Bioimaging Research

The inherent fluorescence of the naphthalene (B1677914) group, combined with the potential for intramolecular charge transfer (ICT) interactions involving the amino and carboxyl groups, makes derivatives of 3-aminobenzoic acid attractive candidates for the development of fluorescent sensors.

Research has been conducted on Schiff base derivatives of 3-aminobenzoic acid as chemosensors. A notable example is the compound 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid (H₂L) , synthesized from 3-aminobenzoic acid and 2-hydroxy-1-naphthaldehyde. This derivative has been investigated as a highly selective and sensitive fluorescent chemosensor for detecting specific metal ions. nih.gov

The study revealed that H₂L exhibits distinct fluorescent properties depending on the solvent, a phenomenon attributed to the varying interactions between the solvent molecules and the sensor. nih.gov Crucially, this solvatochromism was exploited for the selective detection of different metal ions. In dimethylsulfoxide (DMSO), H₂L serves as a sensor for mercury(II) (Hg²⁺) ions. In contrast, when dissolved in methanol (B129727) or a mixture of N,N'-dimethylformamide and water (DMF/H₂O), it demonstrates high selectivity for aluminum(III) (Al³⁺) ions. nih.gov The binding modes and stoichiometry between the sensor and the metal ions were elucidated using methods such as Job's plot, ¹H NMR titration, and electrospray ionization mass spectrometry (ESI-MS). nih.gov

| Sensor Compound | Target Analyte | Solvent System | Selectivity |

| 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid | Hg²⁺ | DMSO | High |

| 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid | Al³⁺ | Methanol or DMF/H₂O | High |

Photoaffinity labeling (PAL) is a technique used to identify ligand-binding sites and protein-protein interactions by covalently linking a probe to its target upon photo-irradiation. nih.gov This typically requires the probe molecule to contain a photoreactive group, such as a diazirine, aryl azide, or benzophenone. nih.govescholarship.org A review of the available scientific literature indicates that 3-Amino-5-(naphthalen-1-yl)benzoic acid and its direct derivatives have not been reported as photoaffinity labeling reagents. The compound does not inherently possess a photoreactive moiety, and studies describing its functionalization for this purpose are not available.

Ligand Design and Coordination Chemistry Research

The presence of both a carboxylic acid and an amino group allows 3-Amino-5-(naphthalen-1-yl)benzoic acid to act as a versatile ligand in coordination chemistry. These groups can coordinate to metal centers, enabling the construction of complex molecular architectures.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wpi.edu The properties of these materials are highly dependent on the geometry and functionality of the organic linker. While various aminobenzoic acids and dicarboxylic acids have been employed in the synthesis of MOFs and coordination polymers, nih.govrsc.org there are no specific reports in the surveyed literature detailing the use of 3-Amino-5-(naphthalen-1-yl)benzoic acid as the primary organic linker for the synthesis of these materials.

The ability of a ligand to bind a central metal ion at two or more points is known as chelation. While derivatives of m-aminobenzoic acid have been used to form complexes with transition metals like Co(II), Zn(II), and Mn(II), researchgate.net detailed studies focusing specifically on the chelation behavior and complexation of 3-Amino-5-(naphthalen-1-yl)benzoic acid with a range of transition metals are not extensively documented in the available literature.

The field of organotin(IV) chemistry has explored a wide variety of carboxylate ligands, including derivatives of aminobenzoic acids, to synthesize complexes with diverse structures and potential applications. bsmiab.orgnih.gov Research on organotin(IV) complexes often involves Schiff base ligands derived from the condensation of an amino-functionalized benzoic acid with an aldehyde or ketone. core.ac.ukmdpi.com

Studies on related systems show that the coordination mode of the ligand and the resulting geometry of the organotin(IV) complex are influenced by the number and type of organic groups (e.g., methyl, butyl, phenyl) attached to the tin atom. bsmiab.orgcore.ac.uk Common geometries observed for these complexes include distorted tetrahedral, trigonal-bipyramidal, and octahedral arrangements. core.ac.ukmdpi.com For instance, in solution, some triorganotin(IV) complexes adopt a four-coordinate tetrahedral geometry, while in the solid state, they can form five-coordinate trigonal-bipyramidal or higher-coordinate polymeric structures. mdpi.com Characterization of these complexes is typically achieved through techniques such as FT-IR, multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), and single-crystal X-ray diffraction. core.ac.ukmdpi.com

The table below summarizes findings for several organotin(IV) complexes synthesized with related aminobenzoic acid-derived ligands, illustrating the structural diversity in this class of compounds.

| Ligand Type | Organotin(IV) Precursor(s) | Resulting Complex Structure/Geometry | Reference |

| 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | Trimethyltin(IV) chloride | 24-membered cyclic dimer; distorted trigonal-bipyramidal Sn(IV) | mdpi.com |

| 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | bis-Tributyltin(IV) oxide | Distorted tetrahedral (in solution) | mdpi.com |

| (rac)-2-{[(E)-1-(2-hydroxyphenyl)methylidene]amino}-4-methylpentanoate | Dimethyltin(IV) precursor | Monomeric; distorted octahedral | core.ac.uk |

| (rac)-2-{[(E)-1-(2-hydroxyphenyl)ethylidene]amino}-4-methylpentanoate | Dimethyltin(IV) precursor | Monomeric; distorted trigonal-bipyramidal | core.ac.uk |

| (2S)-2-{[(E)-1-(2-hydroxyphenyl)ethylidene]amino}-4-methylpentanoate | Tribenzyltin(IV) precursor | Polymeric chain; trans-Bz₃SnO₂ trigonal-bipyramidal | core.ac.uk |

Catalysis Research Applications

Extensive literature searches did not yield any specific studies on the application of 3-Amino-5-(naphthalen-1-yl)benzoic acid or its derivatives in the field of catalysis research. Therefore, the following subsections on organocatalysis and transition metal-catalyzed reactions could not be substantiated with relevant findings.

Organocatalysis Utilizing Amino and Carboxylic Acid Functionality

There is currently no available research demonstrating the use of 3-Amino-5-(naphthalen-1-yl)benzoic acid derivatives as organocatalysts. While the molecule possesses both amino and carboxylic acid functional groups, which are characteristic of amino acid-based organocatalysts, no studies have been published exploring their potential in this capacity.

Transition Metal-Catalyzed Reactions

No published research was found that investigates the use of 3-Amino-5-(naphthalen-1-yl)benzoic acid or its derivatives as ligands in transition metal-catalyzed reactions. The potential for the amino and carboxylic acid moieties to coordinate with metal centers has not been explored in a catalytic context according to the available scientific literature.

Research into Enzyme Inhibition and Receptor Antagonism Mechanisms

Derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid have been the subject of significant research interest for their potential as inhibitors of key enzymes and as receptor antagonists, particularly in the context of cancer therapy.

Investigation of Aldo-Keto Reductase (AKR1C3) Inhibition Mechanisms

Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in the biosynthesis of potent androgens and is overexpressed in certain cancers, such as castration-resistant prostate cancer. Consequently, the development of selective AKR1C3 inhibitors is a key therapeutic strategy.

One notable derivative, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid , has been identified as a "first-in-class" competitive inhibitor of AKR1C3. acs.org In vitro studies have demonstrated its ability to selectively inhibit AKR1C3 over other related isoforms. acs.org Structure-activity relationship (SAR) studies on related N-phenyl-aminobenzoates have revealed that positioning the carboxylic acid group at the meta-position of the aminobenzoic acid core is crucial for achieving high selectivity for AKR1C3. researchgate.net

| Compound | Target | Inhibition Mechanism | Key Findings |

| 3-((4-nitronaphthalen-1-yl)amino)benzoic acid | AKR1C3 | Competitive Inhibitor | First-in-class selective inhibitor. acs.org |

| N-phenyl-aminobenzoates | AKR1C3 | Competitive Inhibitor | Meta-substitution of the carboxylic acid group confers selectivity. researchgate.net |

Exploration of Androgen Receptor (AR) Antagonism Mechanisms

The androgen receptor (AR) is a key driver of prostate cancer progression. In addition to inhibiting androgen synthesis via AKR1C3, direct antagonism of the AR is a major therapeutic goal.

The compound 3-((4-nitronaphthalen-1-yl)amino)benzoic acid has been shown to exhibit a dual mechanism of action, acting not only as an AKR1C3 inhibitor but also as a direct AR antagonist. acs.org This bifunctional activity is significant as it can simultaneously block the production of androgens and their action at the receptor level. acs.org Comparative studies have shown that this compound is a selective AR antagonist in competitive binding assays and in AR-driven reporter gene assays. acs.org

| Compound | Target | Antagonism Mechanism | Key Findings |

| 3-((4-nitronaphthalen-1-yl)amino)benzoic acid | Androgen Receptor (AR) | Direct Antagonist | Acts as a bifunctional inhibitor of both AKR1C3 and AR. acs.org |

Research into Other Biochemical Target Interactions

While the primary focus of research on 3-Amino-5-(naphthalen-1-yl)benzoic acid derivatives has been on AKR1C3 and AR, there is some evidence to suggest potential interactions with other biochemical targets.

Broader studies on aminobenzoic acid derivatives have shown that these molecules can interfere with fundamental cellular processes. For instance, research has indicated that aminobenzoic acid derivatives can obstruct the induced fit in the catalytic center of the ribosome, thereby inhibiting protein synthesis. acs.org This suggests that the aminobenzoic acid scaffold, a core component of the compound , has the potential to interact with ribosomal machinery. However, specific studies on the effects of the naphthalene-substituted derivative on ribosomal function have not been reported.

Supramolecular Chemistry and Self-Assembly Research

The unique arrangement of a carboxylic acid (hydrogen bond donor and acceptor), an amino group (hydrogen bond donor and acceptor), and a large aromatic naphthalene ring in 3-Amino-5-(naphthalen-1-yl)benzoic acid makes it a prime candidate for studies in supramolecular chemistry. Its structure allows for the formation of intricate, non-covalent assemblies governed by specific intermolecular interactions.

The self-assembly of molecules containing both carboxylic acid and amino functional groups is a cornerstone of crystal engineering. These groups can readily form robust intermolecular hydrogen bonds. For aminobenzoic acids, common and predictable hydrogen-bonding patterns, or supramolecular synthons, are frequently observed. The carboxylic acid groups can form strong O—H⋯O hydrogen bonds, leading to the creation of cyclic dimers. Simultaneously, the amino group can participate in N—H⋯O or N—H⋯N hydrogen bonds, linking these dimers into extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

The formation of co-crystals, which are multi-component crystals of neutral molecules, is a significant area of research. nih.gov Aminobenzoic acids are excellent candidates for co-crystal formation because their functional groups can establish strong and directional hydrogen bonds with a variety of co-former molecules. rsc.org For instance, the carboxylic acid can interact with pyridine (B92270) or other amine-containing molecules to form reliable acid⋯pyridine or acid⋯amine heterosynthons. nih.govresearchgate.net In the case of 3-Amino-5-(naphthalen-1-yl)benzoic acid, the presence of both acidic (COOH) and basic (NH2) sites allows it to act as a versatile building block in the design of co-crystals with tailored architectures and properties. The interplay between different functional groups, such as the acid-amine interaction, often leads to the formation of cyclic hydrogen-bonded motifs. researchgate.netnih.gov The study of such co-crystals is crucial for developing new solid-state materials with applications in pharmaceuticals and materials science. nih.gov

Beyond hydrogen bonding, the large, electron-rich naphthalene ring of 3-Amino-5-(naphthalen-1-yl)benzoic acid plays a critical role in the organization of its supramolecular structures through π-π stacking interactions. These non-covalent forces, arising from the interaction between the π-electron systems of aromatic rings, are fundamental to the stability of many chemical and biological systems. capes.gov.br

Materials Science Research Utilizing Functional Derivatives

The distinct electronic and structural features of 3-Amino-5-(naphthalen-1-yl)benzoic acid derivatives make them valuable building blocks in materials science. The aminobenzoic acid portion can be readily polymerized, while the naphthalene unit can impart specific photophysical or electronic properties to the resulting material.

Photoresponsive polymers are materials that can change their properties upon exposure to light. This behavior is typically achieved by incorporating photochromic molecules, such as azobenzene (B91143), into the polymer structure. rsc.org The naphthalene unit, known for its distinct fluorescence and absorption properties, can act as an energy donor or antenna in such systems. For example, studies on dendrimers functionalized with both naphthalene and azobenzene units have shown that the fluorescence of the naphthalene groups can be quenched by the azobenzene units through an energy transfer mechanism. nih.gov This energy transfer can be used to trigger the photoisomerization of the azobenzene units, leading to a macroscopic change in the material. nih.gov

By incorporating 3-Amino-5-(naphthalen-1-yl)benzoic acid into a polymer backbone, for instance, through the formation of polyamides or polyimides, it is possible to create materials where the naphthalene moieties are strategically positioned. These naphthalene units could then interact with other photoactive guest molecules or be part of a larger conjugated system that responds to light. The development of such polymers is of interest for applications in optical data storage, molecular switches, and photo-actuators. rsc.org

The combination of an aromatic diamine and a carboxylic acid is a classic route to synthesizing high-performance polymers like polyamides and polyimides. These materials are known for their thermal stability and mechanical strength. capes.gov.brnih.gov Derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid can be envisioned as monomers for creating novel conjugated polymers. The incorporation of naphthalene units into the main chain of a polymer can significantly influence its electronic properties, making it suitable for optoelectronic applications. capes.gov.brcapes.gov.brcapes.gov.br

For example, polymers containing naphthalene bisimides have been developed for use as electron-extraction layers in perovskite solar cells and as components of donor-acceptor conjugated polymers for organic electronics. rsc.orgcapes.gov.br The synthesis of poly(amide-imide)s from diamines containing naphthalene units has been shown to yield materials with high thermal stability and, in some cases, crystallinity. nih.govnih.gov The rigid and planar structure of the naphthalene group can enhance π-conjugation along the polymer backbone, which is desirable for applications in field-effect transistors and light-emitting diodes. capes.gov.br The solubility of these typically rigid polymers can be improved by creating a soluble precursor, such as a polyamide-ester, which is later converted to the final insoluble polyimide. capes.gov.br

Research into Antimicrobial Mechanisms and Activity against Pathogens

Derivatives of aminobenzoic acid and compounds containing naphthalene scaffolds have been a fertile ground for the discovery of new antimicrobial agents. The core structures are amenable to chemical modification, allowing for the optimization of activity against a range of bacterial and fungal pathogens.

Research has shown that various derivatives based on an aminobenzoic acid framework exhibit significant antimicrobial properties. For example, 1,3,5-triazine (B166579) derivatives of 4-aminobenzoic acid have demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to the antibiotic ampicillin. nih.gov Similarly, Schiff bases and esters derived from p-aminobenzoic acid have been identified as potential lead compounds for developing new antibacterial agents. researchgate.net The antimicrobial action of some of these compounds is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase. researchgate.net

The incorporation of a naphthalene moiety is also a known strategy in the development of potent antimicrobial drugs. Naphthalene-chalcone hybrids have been synthesized and evaluated, showing activity against both bacteria (e.g., S. aureus) and fungi (e.g., Candida albicans and Candida krusei). Furthermore, novel amino acid naphthalene scaffolds have been designed and have shown to be effective against Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. researchgate.net In silico studies suggest that these naphthalene-based compounds may exert their effect by inhibiting bacterial RecA, a protein crucial for DNA repair. researchgate.net Other research has focused on 5-substituted-3-amino-1,2,4-triazoles, which have shown anti-staphylococcal activity, sometimes enhanced by light irradiation. nih.gov

Given these precedents, derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid are promising candidates for antimicrobial research. The combination of the aminobenzoic acid scaffold with the bulky, lipophilic naphthalene group could lead to compounds with enhanced cell membrane penetration or novel mechanisms of action. Below is a table summarizing the antimicrobial activities of related compounds found in the literature.

| Compound Class | Test Organism | Activity (MIC µg/mL) |

| Naphthalene-Chalcone Hybrid (2j) | Staphylococcus aureus | 31.25 |

| Naphthalene-Chalcone Hybrid (2j) | Staphylococcus epidermidis | 31.25 |

| Naphthalene-Chalcone Hybrid (2j) | Candida albicans | 15.625 |

| Naphthalene-Chalcone Hybrid (2j) | Candida krusei | 15.625 |

| Amino Acid Naphthalene Scaffold (Met, 6a) researchgate.net | Streptococcus pyogenes | 50 |

| Amino Acid Naphthalene Scaffold (Met, 6a) researchgate.net | Pseudomonas aeruginosa | 62.5 |

| Amino Acid Naphthalene Scaffold (Trp, 6g) researchgate.net | Staphylococcus aureus | 62.5 |

| 1,3,5-Triazine aminobenzoic acid deriv. (10) nih.gov | Staphylococcus aureus | 62.5 |

| 1,3,5-Triazine aminobenzoic acid deriv. (10) nih.gov | Escherichia coli | 125 |

Future Research Directions and Academic Prospects

Exploration of Novel and Efficient Synthetic Routes for the Compound and its Analogs

The synthesis of 3-Amino-5-(naphthalen-1-yl)benzoic acid and its analogs is a key area for future research, with a focus on developing more efficient and versatile synthetic methodologies. Current approaches to similar bi-aryl compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. Future research could explore novel catalytic systems, including those based on more abundant and less expensive metals like copper or iron, to construct the naphthalen-yl to benzoic acid bond.

Furthermore, the development of one-pot or multicomponent reactions would significantly enhance synthetic efficiency. researchgate.net For instance, a Passerini or Ugi three-component reaction could potentially be adapted to assemble the core structure or its derivatives in a single step, reducing reaction times and purification efforts. researchgate.net Microwave-assisted synthesis is another promising avenue that could accelerate reaction rates and improve yields, as has been demonstrated for other naphthalene-based polymers. sioc-journal.cn The exploration of greener solvents and reaction conditions will also be crucial for developing sustainable synthetic protocols.

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

| Novel Catalytic Systems (e.g., Cu, Fe) | Lower cost, greater abundance of catalysts | General trend in cross-coupling chemistry |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste | Passerini and Ugi reactions for complex molecules researchgate.net |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Synthesis of naphthalene (B1677914) diimide-based polymers sioc-journal.cn |

| Green Chemistry Approaches | Reduced environmental impact | Growing emphasis on sustainable chemistry |

Advanced Computational Design and Screening for Enhanced Research Functionality

Computational chemistry offers powerful tools for accelerating the discovery and optimization of functional molecules based on the 3-Amino-5-(naphthalen-1-yl)benzoic acid scaffold. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic and photophysical properties of the compound and its derivatives. This would allow for the in silico design of molecules with tailored absorption and emission spectra for applications in optoelectronics or as fluorescent probes.

Quantitative Structure-Activity Relationship (QSAR) modeling can be a valuable tool for predicting the biological activity of new analogs. nih.gov By correlating structural features with biological data, QSAR models can guide the design of derivatives with enhanced potency and selectivity for specific biological targets. nih.gov Furthermore, molecular docking simulations can be used to predict the binding modes and affinities of these compounds with proteins, providing insights into their potential mechanisms of action. arxiv.org The use of generative active learning models could further revolutionize the design process by proposing novel, synthesizable, and drug-like molecules with high predicted activity. arxiv.org

Development of Multifunctional Derivatives for Synergistic Research Applications

The core structure of 3-Amino-5-(naphthalen-1-yl)benzoic acid is ripe for modification to create multifunctional derivatives with synergistic properties. The amino and carboxylic acid groups provide convenient handles for further chemical transformations. For example, the amino group can be acylated or alkylated to introduce new functionalities, while the carboxylic acid can be converted to esters, amides, or other derivatives.

By incorporating other functional moieties, it may be possible to create molecules with combined therapeutic and diagnostic (theranostic) capabilities. For instance, attaching a known pharmacophore could lead to new drug candidates, while conjugation with a fluorescent dye or a radiolabeling group could enable imaging applications. The synthesis of peptide and glycopeptide derivatives conjugated to the naphthalene residue has been explored for other naphthalene-containing compounds, suggesting a promising strategy for enhancing biocompatibility and targeting specific cell types. researchgate.net

Integration of the Compound into Advanced Hybrid Material Systems

The unique photophysical properties expected from the naphthalene moiety of 3-Amino-5-(naphthalen-1-yl)benzoic acid make it an attractive building block for advanced hybrid materials. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with interesting catalytic, sensing, or gas storage properties. The carboxylic acid group can act as a linker to coordinate with metal ions, while the amino group can be used for post-synthetic modification of the framework.

Furthermore, the compound could be used as a monomer for the synthesis of novel polymers. sioc-journal.cn For example, it could be polymerized with other monomers to create polyesters or polyamides with tailored thermal, mechanical, and photoluminescent properties. researchgate.net Such polymers could find applications in organic light-emitting diodes (OLEDs), polymer solar cells, or as sensors. The amino-functionalized side chains could enhance solubility and processability, as well as provide sites for further functionalization. sioc-journal.cn

Uncovering Novel Biological Target Interactions through Mechanistic Research

A significant area of future research will be to elucidate the biological activities of 3-Amino-5-(naphthalen-1-yl)benzoic acid and its derivatives and to identify their molecular targets. Given that many benzoic acid and naphthalene derivatives exhibit a wide range of biological activities, it is plausible that this compound could interact with various biological systems. preprints.org

Initial studies would likely involve high-throughput screening against a panel of disease-relevant targets, such as enzymes and receptors. For instance, derivatives of benzoic acid have shown activity as inhibitors of dihydrofolate reductase and as agonists for retinoic acid receptors. preprints.org Once a lead activity is identified, detailed mechanistic studies would be required to understand how the compound exerts its effect at the molecular level. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, as well as various biochemical and cell-based assays.

Expansion into Emerging Fields of Chemical Science and Technology

The unique properties of 3-Amino-5-(naphthalen-1-yl)benzoic acid position it as a candidate for exploration in several emerging fields. In the area of molecular electronics, its aromatic structure could be exploited for the development of molecular wires or switches. The ability to tune its electronic properties through chemical modification would be particularly advantageous in this context.

In the field of supramolecular chemistry, the compound could be used as a building block for the self-assembly of complex, well-defined nanostructures. The combination of hydrogen bonding (from the carboxylic acid and amino groups) and π-π stacking (from the naphthalene and benzene (B151609) rings) could be harnessed to direct the formation of ordered assemblies with novel functions. Furthermore, the development of derivatives with specific recognition properties could lead to new chemosensors for the detection of ions or small molecules.

Q & A

Q. What are the standard synthetic routes for 3-amino-5-(naphthalen-1-yl)benzoic acid, and how are intermediates characterized?

The compound is typically synthesized via Michael addition reactions, as demonstrated in the preparation of its derivatives. For example, 3,5-diaminobenzoic acid reacts with electrophilic intermediates like 2,3-dichloronaphthalene-1,4-dione under controlled conditions to form the core structure. Intermediates are characterized using HPLC purity assays (>97% area%) and neutralization titration to confirm stoichiometric ratios . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation, with proton environments and molecular ion peaks providing definitive evidence .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis, ensuring ≥97% purity for research-grade material . Liquid chromatography-mass spectrometry (LC-MS) platforms enable simultaneous qualitative and quantitative analysis, particularly for detecting trace impurities or degradation products . For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid and amine moieties), while X-ray crystallography (via SHELX software) resolves atomic-level geometry in crystalline forms .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize the design of bioactive derivatives?

Derivatives of 3-amino-5-(naphthalen-1-yl)benzoic acid have been studied for anticancer activity using molecular docking to predict interactions with targets like histone deacetylase 8 (HDAC8). For example, nitro-substituted derivatives exhibit enhanced binding affinity due to electronic effects, validated by MTT cytotoxicity assays against HeLa cells (IC₅₀ = 22.9 μg/mL). Docking workflows should prioritize flexible ligand-receptor models and validate results with in vitro dose-response curves .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, the amine and carboxylic acid groups in this compound may exhibit pH-dependent shifts. To address this:

- Perform variable-temperature NMR to assess dynamic equilibria.

- Use deuterated solvents with controlled pH (e.g., D₂O/NaOD for deprotonation studies).

- Cross-validate with high-resolution MS (HRMS) to confirm molecular formulas .

Experimental Design & Data Analysis

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives?

A systematic SAR study should:

- Synthesize derivatives with variable substituents (e.g., trifluoromethyl, halogen, or nitro groups) at the naphthalene or benzoic acid positions.

- Test in vitro bioactivity (e.g., cytotoxicity, antioxidant capacity via DPPH/ABTS assays ).

- Correlate electronic (Hammett σ values) or steric parameters with activity using multivariate regression analysis .

Q. How should researchers handle batch-to-batch variability in synthetic yields?

Variability often stems from moisture-sensitive intermediates or inconsistent catalytic conditions. Mitigation strategies include:

- Inert atmosphere techniques (e.g., Schlenk line for air-sensitive reactions).

- Standardizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-activated catalysts.

- Monitoring reactions in real-time using inline FTIR or Raman spectroscopy .

Comparative Studies & Mechanistic Insights

Q. How does the substitution pattern (e.g., naphthalene vs. phenyl groups) influence physicochemical properties?

The naphthalen-1-yl group enhances π-stacking interactions and lipophilicity compared to phenyl analogs, as shown in logP measurements. This increases membrane permeability in cellular assays. Substituents like trifluoromethyl further modulate solubility and metabolic stability, as demonstrated in pharmacokinetic studies of related benzoic acid derivatives .

Q. What mechanistic insights guide the optimization of antioxidant activity in derivatives?

Antioxidant efficacy correlates with radical scavenging capacity and redox potential. Derivatives with electron-donating groups (e.g., -NH₂, -OH) at the meta position exhibit enhanced activity in DPPH assays (up to 92% inhibition). Mechanistic studies should include density functional theory (DFT) calculations to map H-atom transfer energetics .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in cytotoxicity assays?

Q. How are spectroscopic contradictions validated in multi-lab studies?

Cross-lab validation requires:

- Sharing raw spectral data (e.g., JCAMP-DX files for NMR).

- Using certified reference materials (CRMs) for instrument calibration.

- Collaborative refinement of crystal structures via CCDC deposition (e.g., Cambridge Structural Database) .

Advanced Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.